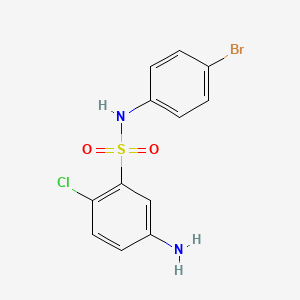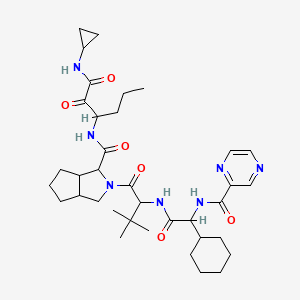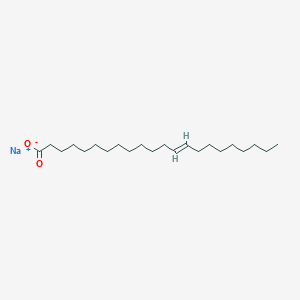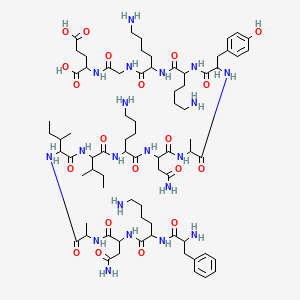![molecular formula C11H12O4 B12317929 2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one](/img/structure/B12317929.png)
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one is a complex organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is known for its unique tricyclic structure, which includes an acrylate group and an oxa-tricyclo nonanone core. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one typically involves the reaction of a suitable precursor with an acrylate reagent under controlled conditions. One common method involves the use of hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-7-yl ester as a starting material . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one involves its interaction with specific molecular targets and pathways. The acrylate group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one: Similar structure but with a hydroxy group instead of an acrylate group.
4-Oxa-tricyclo[4.2.1.03.7]nonan-5-one: Lacks the acrylate group, making it less reactive in certain chemical reactions.
Uniqueness
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one is unique due to its acrylate group, which imparts distinct reactivity and chemical properties. This makes it valuable in various research and industrial applications where specific reactivity is required .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-9-yl) prop-2-enoate |
InChI |
InChI=1S/C11H12O4/c1-2-8(12)15-10-5-3-6-7(4-5)14-11(13)9(6)10/h2,5-7,9-10H,1,3-4H2 |
InChI Key |
HBPXCEWRNUIKDD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1C2CC3C1C(=O)OC3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12317855.png)

![3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)

![(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide](/img/structure/B12317894.png)
![[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12317900.png)

![4-[(2,4-Dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol](/img/structure/B12317909.png)
![potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B12317915.png)

![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)



